5-Chlorotryptamine
Description
Contextualization within Tryptamine (B22526) Derivatives Research
Tryptamine and its derivatives are a broad class of compounds, both naturally occurring and synthetic, that share a common indolethylamine core structure. This family includes essential neurotransmitters like serotonin (B10506) (5-hydroxytryptamine) and hormones such as melatonin. researchgate.net The tryptamine scaffold is a privileged structure in medicinal chemistry and neuropharmacology because of its ability to interact with a variety of biological targets, most notably serotonin (5-HT) receptors. researchgate.netnih.gov
Research into tryptamine derivatives often involves modifying the core structure to observe how these changes affect receptor binding affinity and functional activity. One common modification is halogenation—the addition of a halogen atom, such as chlorine, fluorine, or bromine, to the indole (B1671886) ring. nih.gov The position and type of halogen can significantly alter a compound's electronic properties and its ability to interact with receptors. nih.govnih.gov
5-Chlorotryptamine fits into this research context as a mono-halogenated tryptamine. The chlorine atom at the 5-position of the indole ring is an electronegative substituent that influences the molecule's interaction with biological targets. nih.gov Studies on structure-activity relationships (SAR) of tryptamines have shown that halogen substituents at this position can enhance activity at certain serotonin receptors, such as the 5-HT2A receptor. nih.govnih.gov This makes this compound and related compounds valuable probes for mapping the binding sites of these receptors and for designing new ligands with specific pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN2 |
| Molecular Weight | 194.66 g/mol |
| CAS Number | 3764-94-1 |
| Synonyms | 5-Chloro-1H-indole-3-ethanamine, 2-(5-Chloro-1H-indol-3-yl)ethylamine |
Overview of Research Significance and Academic Trajectory
The academic trajectory of this compound is primarily defined by its utility as a synthetic precursor and a tool for basic research rather than as a therapeutic agent itself. Its significance stems from its application in two main areas: synthetic chemistry and neuropharmacology.
In synthetic chemistry, this compound serves as a versatile building block. chemimpex.com It is frequently used as a starting material or intermediate in the synthesis of more complex tryptamine derivatives. chemimpex.comcaymanchem.com A notable example is its role as a precursor in the laboratory synthesis of 5-chloro-N,N-dimethyltryptamine (5-Cl-DMT), another tryptamine derivative studied for its pharmacological properties. caymanchem.com The presence of the chlorine atom provides a reactive handle for further chemical modifications, allowing researchers to create a library of novel compounds for pharmacological screening. chemimpex.com
In the field of neuropharmacology, this compound is utilized in studies investigating the serotonergic system. chemimpex.com Because of its structural similarity to serotonin, it and its derivatives are used to probe the function of serotonin receptors. chemimpex.com Research in this area is crucial for understanding the physiological roles of these receptors and their involvement in various neurological and psychiatric conditions, including mood disorders like depression and anxiety. nih.govchemimpex.com By studying how compounds like this compound interact with these receptors, scientists can gain insights into the mechanisms underlying these conditions and identify potential targets for new drug development. chemimpex.com Its applications in academic research include:
Neuroscience Research: Used to study serotonin receptors to better understand mood disorders. chemimpex.com
Pharmaceutical Development: Serves as a precursor for synthesizing more complex molecules targeting neurological conditions. chemimpex.com
Biochemical Assays: Employed in laboratory assays to investigate enzymes related to neurotransmitter metabolism. chemimpex.com
Behavioral Studies: Utilized in animal models to explore the effects of serotonin-related compounds on behavior. chemimpex.com
The trajectory of this compound in research has thus been that of a fundamental tool, enabling advancements in medicinal chemistry and our understanding of neurobiology.
| Field | Application | Objective |
|---|---|---|
| Synthetic Chemistry | Chemical Intermediate/Precursor | Synthesis of complex tryptamine derivatives (e.g., 5-Cl-DMT). chemimpex.comcaymanchem.com |
| Neuropharmacology | Serotonin Receptor Ligand | Studying receptor function and its role in mood disorders. chemimpex.com |
| Drug Discovery | Research Tool | Aiding in the development of novel therapeutic agents. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQKQPVVCKOWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191073 | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3764-94-1 | |
| Record name | 5-Chlorotryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Chlorotryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4S232P62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Biosynthetic Pathways of 5 Chlorotryptamine and Analogues
Enzymatic and Microbial Biosynthesis Research
Applications in Microbial Production and Analysis (e.g., Internal Standard in Biogenic Amine Synthesis)
5-Chlorotryptamine finds utility in both the biotechnological production of valuable compounds and as a critical analytical tool in the quantification of biogenic amines. Its specific chemical structure and properties make it suitable for these diverse applications within scientific research and development.
Role in Microbial Production
The engineering of microbial systems for the synthesis of complex molecules is a growing field, and this compound has been identified as a target compound for such efforts. Research has demonstrated the successful production of this compound in engineered strains of Saccharomyces cerevisiae (baker's yeast) dtu.dk. These microbial cell factories are modified to express specific enzymatic pathways, enabling the conversion of renewable substrates into desired aromatic compounds, including halogenated tryptamines. Furthermore, this compound has been implicated in the microbial synthesis of halogenated alkaloids, where it may serve as a precursor or intermediate in the production of these complex natural products within microbial hosts like Catharanthus roseus frontiersin.org. This highlights the potential of microbial biotechnology to generate specialized chemical entities that are otherwise challenging to synthesize or isolate.
Application as an Internal Standard in Biogenic Amine Analysis
A significant application of this compound lies in its use as an internal standard for the quantitative analysis of biogenic amines. Internal standards are crucial in analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), to compensate for variations in sample preparation, injection volume, and detector response acs.orgoiv.int. By adding a known amount of an internal standard to each sample, researchers can accurately quantify target analytes even when experimental conditions fluctuate.
Specifically, this compound has been employed as an internal standard for the quantification of biopterin (B10759762) in microbial strains engineered to produce biogenic amines such as dopamine (B1211576) and serotonin (B10506) acs.org. In these studies, the accurate measurement of biopterin is essential for understanding the metabolic pathways involved in biogenic amine synthesis. The use of this compound as an internal standard allows for reliable and reproducible quantification of these crucial biomolecules, enabling detailed analysis of microbial metabolic flux and product yield acs.org. Its structural similarity to other tryptamines and biogenic amines, coupled with its distinct mass or chromatographic properties, makes it an effective choice for this analytical role acs.orgcaymanchem.com.
Technical and Analytical Data
This compound is recognized as a chemical reference standard, often supplied in a purified form for analytical purposes caymanchem.com. Its technical specifications are critical for its reliable use in research and quantitative assays.
| Property | Value | Source |
| Chemical Name | 5-chloro-1H-indole-3-ethanamine, monohydrochloride | caymanchem.com |
| CAS Number | 942-26-7 | caymanchem.com |
| Molecular Formula | C₁₀H₁₁ClN₂ • HCl | caymanchem.com |
| Formula Weight | 231.1 | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
| Physical Form | A crystalline solid | caymanchem.com |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml | caymanchem.com |
Research findings underscore its utility in analytical workflows. For instance, in studies involving the microbial synthesis of biogenic amines, experiments are often conducted in triplicate, with results reported as means and standard deviations to ensure statistical validity acs.org. The effectiveness of this compound as an internal standard is demonstrated by its use in complex analytical matrices where accurate quantification of related biogenic amines is required acs.org.
Compound Names Table:
this compound
5-chloro-N,N-DMT
Saccharomyces cerevisiae
Dopamine
Serotonin
Biopterin
7-chlorotryptamine
Catharanthus roseus
2,4,6-Trimethylphenethylamine hydrochloride
1,6 Diaminohexane
Histamine
Tyramine
Putrescine
Cadaverine
2-phenylethylamine
Pharmacological Investigations of 5 Chlorotryptamine and Its Derivatives
Receptor Binding and Activation Profiles
The pharmacological profile of 5-chlorotryptamine has been evaluated through in vitro studies examining its interaction with key serotonin (B10506) receptors. These investigations aim to understand how this compound modulates receptor activity, providing insights into its potential biological effects.
Serotonin Receptor (5-HTR) Subtype Interactions
This compound exhibits varying degrees of affinity and efficacy across different serotonin receptor subtypes, reflecting the complex pharmacology of tryptamine (B22526) derivatives.
Studies indicate that tryptamine derivatives, including this compound, exhibit multi-receptor profiles with high affinity for the 5-HT1A receptor uj.edu.pl. Furthermore, the introduction of a chlorine atom at the 5-position of the indole (B1671886) ring in tryptamines has been associated with enhanced 5-HT1A receptor selectivity researchgate.net. However, specific quantitative data (e.g., Ki or EC50 values) and detailed efficacy information for this compound at the 5-HT1A receptor are not extensively detailed in the reviewed literature.
Research findings present differing characterizations of this compound's activity at the 5-HT2A receptor. One study classified this compound as a full agonist with a potency of 29.47 nM ugent.be. In contrast, other investigations have described it as a very weak partial agonist, reporting an EC50 of 8.1 μM and a Ki of 2.7 μM, with a maximal response (Rmax) of 0.0037 researchgate.netscience.govnih.gov. This discrepancy in efficacy (full agonist versus very weak partial agonist) and potency (nanomolar versus micromolar range) highlights potential differences in experimental methodologies or assay sensitivities. High affinity for the 5-HT2A receptor has also been generally noted for tryptamine derivatives, including this compound uj.edu.pl.
This compound has been identified as a partial agonist at the 5-HT2B receptor, with a reported potency of 11.40 nM ugent.be. General studies on tryptamines also indicate high affinity for the 5-HT2B receptor uj.edu.pl.
Tryptamine derivatives, including this compound, are characterized by high affinity for the 5-HT2C receptor uj.edu.pl. However, specific quantitative binding data (Ki or EC50 values) and detailed information regarding its efficacy (agonist, partial agonist, or antagonist activity) at the 5-HT2C receptor are not comprehensively detailed in the available research.
Investigations into the 5-HT3A receptor indicate that this compound acts as a very weak partial agonist. Studies report an EC50 value of 8.1 μM and a Ki of 2.7 μM for its binding affinity, with a maximal response (Rmax) of 0.0037 researchgate.netnih.govnih.gov. These findings suggest that while this compound interacts with the 5-HT3A receptor, its efficacy in activating the receptor is notably low compared to full agonists.
Data Table: this compound Receptor Binding and Activation Profiles
The following table summarizes the reported affinity and efficacy data for this compound at various serotonin receptor subtypes, based on available research.
| Receptor Subtype | Affinity (Ki or EC50) | Efficacy/Activity | Source(s) |
| 5-HT1A | High (qualitative) | Not specified | uj.edu.plresearchgate.net |
| 5-HT2A | 11.40 nM ugent.be OR 8.1 μM researchgate.netscience.govnih.gov | Full agonist ugent.be OR Very weak partial agonist (Rmax=0.0037) researchgate.netscience.govnih.gov | ugent.beresearchgate.netscience.govnih.gov |
| 5-HT2B | 11.40 nM ugent.be OR High (qualitative) uj.edu.pl | Partial agonist ugent.be | uj.edu.plugent.be |
| 5-HT2C | High (qualitative) | Not specified | uj.edu.pl |
| 5-HT3A | EC50 = 8.1 μM (Ki=2.7 μM) | Very weak partial agonist (Rmax=0.0037) | researchgate.netnih.govnih.gov |
Compound List
5-HT6 and 5-HT7 Receptor Affinity and Agonism
The 5-HT6 and 5-HT7 receptors are G protein-coupled receptors (GPCRs) that are predominantly expressed in the central nervous system and are implicated in various cognitive and neurological functions nih.govfrontiersin.org. Studies investigating the interaction of tryptamine derivatives with these receptors have highlighted the impact of structural modifications on binding affinity and functional activity.
While specific affinity data for this compound at the 5-HT6 receptor is not extensively detailed in the provided literature, related tryptamine structures and general trends are observed. For the 5-HT7 receptor, halogen substitution on the indole ring has been shown to significantly influence binding affinities. Specifically, the introduction of a chlorine atom at the 5-position of the tryptamine indole ring has been noted to increase binding affinities compared to unsubstituted analogues uj.edu.plresearchgate.net. For instance, studies on 5-aryl-1-alkylimidazole derivatives, which share structural similarities with tryptamines, have identified compounds with nanomolar affinity for the 5-HT7 receptor researchgate.net. Furthermore, a halogen bond formed between the chlorine atom of this compound and the Ser5.42 residue within the 5-HT7 receptor binding site has been computationally predicted and is consistent with structure-activity relationship (SAR) data, suggesting a key role for this interaction in receptor binding uj.edu.pl.
Comprehensive Multi-Receptor Profile Analysis
Beyond the 5-HT6 and 5-HT7 receptors, this compound has also been evaluated for its activity at other serotonin receptor subtypes. Research indicates that this compound acts as a full agonist at the 5-HT2A receptor and a partial agonist at the 5-HT2B receptor ugent.be.
| Receptor Subtype | Activity Type | Potency (EC50) | Efficacy (Emax) | Reference |
| 5-HT2A | Full Agonist | 29.47 nM | Not specified | ugent.be |
| 5-HT2B | Partial Agonist | 11.40 nM | Not specified | ugent.be |
Ligand-Receptor Interaction Mechanisms
The precise manner in which ligands like this compound interact with their target receptors is governed by a complex interplay of molecular forces and structural features.
Influence of Indole Substituent Electronegativity and Size on Receptor Function
Modifications to the indole ring of tryptamines can profoundly influence their interaction with serotonin receptors. The electronegativity and size of substituents, particularly halogens, can alter the electronic distribution and steric profile of the ligand, thereby affecting its binding affinity and functional activity. For the 5-HT7 receptor, increasing the size and electronegativity of the halogen at the 5-position (i.e., from chlorine to bromine and then to iodine) has been shown to progressively increase binding affinities and enhance selectivity over other receptor subtypes like 5-HT1A uj.edu.plresearchgate.net. This suggests that the nature of the substituent at the indole 5-position is a critical determinant of receptor interaction strength.
Biased Signaling and Functional Selectivity Considerations
Functional selectivity, also known as biased signaling, refers to a ligand's ability to preferentially activate certain signal transduction pathways coupled to a receptor over others wikipedia.orgtermedia.pl. GPCRs, including serotonin receptors, can couple to multiple downstream signaling effectors, such as G proteins and β-arrestins. Ligands can stabilize distinct receptor conformations, leading to differential activation of these pathways mdpi.comnih.gov. While direct evidence for biased signaling specifically by this compound is limited in the provided texts, the broader field of serotonin receptor pharmacology demonstrates that such phenomena are prevalent. For instance, certain derivatives have been identified as G-protein-biased ligands for the 5-HT7 receptor nih.gov. Understanding functional selectivity is crucial for developing therapeutics that can harness beneficial signaling pathways while avoiding those associated with adverse effects, offering a path towards more precise and safer drug design termedia.plmdpi.com.
Monoamine Transporter Modulation
Research indicates that this compound exhibits significant activity in modulating the release of key monoamines, including serotonin, dopamine (B1211576), and norepinephrine (B1679862), through their respective transporters.
Serotonin Releasing Agent Activitywikipedia.orgnih.gov
Studies have characterized this compound as a potent serotonin releasing agent. In vitro assays using rat brain synaptosomes have demonstrated its ability to evoke serotonin release with half-maximal effective concentrations (EC50) typically ranging from 12.9 nM to 75 nM nih.gov. This potency places it among effective serotonin releasers, suggesting a significant interaction with the serotonin transporter system.
Dopamine Releasing Agent Activitywikipedia.orgnih.gov
This compound also functions as a dopamine releasing agent. Research has reported EC50 values for dopamine release in rat brain synaptosomes to be less than 500 nM nih.gov. This indicates a notable affinity and efficacy in promoting dopamine efflux, contributing to its classification as a dual serotonin-dopamine releasing agent.
Norepinephrine Releasing Agent Activity and Selectivitywikipedia.orgnih.gov
In contrast to its activity on serotonin and dopamine systems, this compound demonstrates significantly reduced or negligible activity as a norepinephrine releasing agent. Studies have found it to be inactive as a norepinephrine releaser at concentrations of 10 μM nih.gov. This lack of significant norepinephrine release contributes to its selectivity profile, distinguishing it from compounds that broadly affect all three monoamine systems.
Comparative Analysis of Monoamine Releasing Profiles
The monoamine releasing profile of this compound is characterized by potent activity as a serotonin and dopamine releasing agent, with minimal to no significant effect on norepinephrine release nih.gov. This selective action positions it as a dual serotonin-dopamine releasing agent. Such a profile suggests a specific interaction with the transporters for serotonin and dopamine, while showing limited engagement with the norepinephrine transporter. This selectivity may have implications for its potential therapeutic applications and side effect profiles compared to non-selective monoamine releasers.
Table 1: Monoamine Releasing Agent Activity of this compound
| Monoamine | Activity Type | EC50 (nM) | Reference |
| Serotonin | Releasing Agent | 12.9 - 75 | nih.gov |
| Dopamine | Releasing Agent | < 500 | nih.gov |
| Norepinephrine | Releasing Agent | Inactive at 10 μM | nih.gov |
Monoamine Oxidase (MAO) Inhibition Studies
Investigations into the interaction of this compound with monoamine oxidase enzymes have been conducted, particularly focusing on the MAO-A isoform.
MAO-A Isoform Inhibition Potencywikipedia.org
While specific data for this compound's inhibition of MAO-A was not directly found in the provided search results, its close analogue, 5-Chloro-αMT (5-chloro-alpha-methyltryptamine), has been identified as a potent inhibitor of monoamine oxidase A (MAO-A). For 5-Chloro-αMT, the half-maximal inhibitory concentration (IC50) for MAO-A was reported to be 250 nM. This suggests that related chlorinated tryptamine derivatives may possess significant MAO-A inhibitory properties. Further studies would be needed to confirm the MAO-A inhibition potency of this compound itself.
MAO-B Isoform Inhibition Characterization
This compound, also identified as 5-Chloro-α-methyltryptamine (5-Chloro-αMT), has been characterized for its inhibitory effects on monoamine oxidase (MAO) enzymes. Research indicates that this compound exhibits inhibitory activity against both MAO-A and MAO-B isoforms, though with significant differences in potency. Specifically, studies have reported an IC50 value of 250 nM for the inhibition of MAO-A. In contrast, its inhibitory potency against the MAO-B isoform is considerably lower, with an reported IC50 value of 82,000 nM (or 82 µM) wikipedia.org. This substantial difference in IC50 values suggests that this compound acts as a significantly weaker inhibitor of MAO-B compared to MAO-A.
| Compound | MAO Isoform | IC50 (nM) |
| This compound | MAO-A | 250 |
| This compound | MAO-B | 82,000 |
Implications for Endogenous Monoamine Metabolism
The pharmacological profile of this compound reveals its role as a serotonin–dopamine releasing agent (SDRA) wikipedia.org. This mechanism directly influences the levels and synaptic availability of key endogenous monoamines, including serotonin, dopamine, and norepinephrine. Studies have quantified its efficacy in evoking the release of these neurotransmitters from rat brain synaptosomes, reporting half-maximal effective concentration (EC50) values.
The EC50 for serotonin release was found to be 16 nM, for dopamine release it was 54 nM, and for norepinephrine release it was 3,434 nM wikipedia.org. These figures highlight a differential potency in releasing these monoamines, with serotonin and dopamine being released at considerably lower concentrations than norepinephrine. The observed ratios of release, specifically a norepinephrine:dopamine ratio of 64:1 and a dopamine:serotonin ratio of 3.4:1, characterize this compound as a highly specific and relatively balanced SDRA wikipedia.org.
Given its weak inhibitory activity against MAO-B (IC50 = 82,000 nM) wikipedia.org, the primary impact of this compound on endogenous monoamine metabolism is more likely mediated through its potent releasing action on serotonin and dopamine, rather than through significant inhibition of their enzymatic degradation by MAO-B. The low potency against MAO-B suggests that while it may possess some inhibitory effect, its capacity to significantly alter the metabolic fate of monoamines via MAO-B inhibition is limited compared to its direct influence on neurotransmitter release.
| Compound | Monoamine | EC50 (nM) |
| This compound | Serotonin | 16 |
| This compound | Dopamine | 54 |
| This compound | Norepinephrine | 3,434 |
Biological and Neuropharmacological Activities in Preclinical Models
Central Nervous System Effects
Research into the central nervous system (CNS) effects of 5-Chlorotryptamine derivatives, particularly 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT), has identified several key behavioral and neuropharmacological activities in animal models. These studies primarily highlight the compound's interaction with serotonin (B10506) receptors, leading to a range of effects from sedation to behaviors indicative of psychedelic activity.
Sedative Properties in Animal Models
In preclinical animal studies, 5-Cl-DMT has been observed to produce primarily sedative effects wikipedia.org. Sedation in animal models is often evaluated by measuring changes in locomotor activity, where a reduction in movement is interpreted as a sedative or depressant effect on the CNS. The activation of specific serotonin receptor subtypes is known to modulate motor activity. For instance, compounds that act as agonists at serotonin receptors can lead to a decrease in spontaneous locomotor activity nih.govresearchgate.net. The sedative properties of 5-Cl-DMT are consistent with the broader understanding of how certain tryptamines influence CNS arousal and activity levels wikipedia.org.
| Compound | Animal Model | Effect on Locomotor Activity | Primary Receptor Interaction |
|---|---|---|---|
| 5-Chloro-DMT | Rodents | Primarily sedative effects reported wikipedia.org | 5-HT Agonist wikipedia.org |
| N,N-Dimethyltryptamine (DMT) | Rats | Decrease in motor activity nih.gov | 5-HT Agonist nih.gov |
| 5-HTP (Serotonin Precursor) | Mice | Reduced locomotor and wheel running activity | Increases Serotonin levels |
Psychedelic-like Behavioral Responses (e.g., Head-Twitch Response in Rodents)
Despite its sedative properties, 5-Cl-DMT also elicits behaviors in rodents that are considered proxies for psychedelic activity in humans wikipedia.org. The most widely used and characterized of these behaviors is the head-twitch response (HTR). The HTR is a rapid, side-to-side rotational head movement that is reliably induced in mice and rats following the administration of serotonergic psychedelic compounds wikipedia.org. This behavioral response is known to be mediated specifically through the activation of the serotonin 2A (5-HT2A) receptor wikipedia.orgnih.gov.
The ability of a compound to induce the HTR is strongly correlated with its potential to produce psychedelic effects in humans open-foundation.org. Numerous tryptamine (B22526) derivatives are known to induce this response, and 5-Cl-DMT has been specifically identified as a compound that produces the HTR in rodent models wikipedia.org. This indicates that, in addition to its sedative effects which may be mediated by other receptors like 5-HT1A, 5-Cl-DMT possesses agonist activity at the 5-HT2A receptor sufficient to elicit this characteristic psychedelic-like behavior.
| Compound | HTR Induction in Rodents | Primary Receptor Mediator |
|---|---|---|
| 5-Chloro-DMT | Yes wikipedia.org | 5-HT2A wikipedia.org |
| N,N-Dimethyltryptamine (DMT) | Yes nih.gov | 5-HT2A nih.gov |
| 5-Methoxy-DMT (5-MeO-DMT) | Yes nih.govnih.gov | 5-HT2A nih.gov |
| Psilocybin (metabolizes to Psilocin) | Yes nih.gov | 5-HT2A nih.gov |
| 5-Fluoro-DALT | Yes nih.gov | 5-HT2A / 5-HT1A (modulatory) nih.gov |
Neurotransmitter System Perturbation and Brain Pathway Interactions
The behavioral effects of this compound derivatives are a direct result of their interaction with multiple neurotransmitter systems, primarily the serotonergic system. 5-Cl-DMT is known to have affinity for and act as an agonist at the 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors wikipedia.org. The activation of these receptors perturbs normal serotonergic transmission and, consequently, modulates the activity of other interconnected neural pathways kjpp.net.
5-HT2A Receptor Activation : This interaction is primarily responsible for psychedelic-like effects, such as the head-twitch response wikipedia.orgnih.gov. Activation of 5-HT2A receptors, which are highly expressed in cortical and limbic brain regions, generally leads to increased neuronal excitability nih.gov.
5-HT1A Receptor Activation : This interaction is often associated with modulatory or inhibitory effects that can counteract the effects of 5-HT2A activation nih.gov. Agonism at 5-HT1A receptors is also linked to anxiolytic and sedative-like behavioral outcomes nih.govresearchgate.net.
5-HT2C Receptor Activation : This receptor is also involved in modulating mood and behavior, and its interaction with tryptamines contributes to their complex pharmacological profile nih.gov.
| Compound | Known Serotonin Receptor Affinity / Agonism |
|---|---|
| 5-Chloro-DMT | 5-HT1A, 5-HT2A, 5-HT2C wikipedia.org |
| 5-Methoxy-DMT | High affinity for 5-HT1A, also acts on 5-HT2A frontiersin.org |
| N,N-diallyltryptamine (DALT) Derivatives | Varying affinities for 5-HT1A, 5-HT2A, 5-HT2C, and others nih.govresearchgate.net |
| Serotonin (5-HT) | Binds to all 5-HT receptor subtypes nih.gov |
Peripheral Biological Interactions
The following sections address the potential for this compound to interact with biological systems outside of the central nervous system, specifically focusing on its interaction with peptide toxins.
Inhibition of Peptide Toxin Activity (e.g., Melittin-Induced Hemolysis)
Based on a review of available preclinical scientific literature, there is currently no published data investigating the ability of this compound or its derivatives to inhibit the hemolytic activity of the peptide toxin melittin (B549807). Research on the inhibition of melittin-induced hemolysis has focused on other classes of compounds, such as chlorpromazine (B137089) and α-crystallin nih.govnih.gov.
Molecular Mechanism of Toxin Inhibition and Protein Interaction
In the absence of preclinical data demonstrating an inhibitory effect of this compound on peptide toxin activity, the molecular mechanism for such an interaction has not been studied or described.
Structure Activity Relationship Sar Studies
Indole (B1671886) Ring Substituent Effects
The indole ring is a critical pharmacophore for tryptamines, and substitutions at various positions can significantly modulate their pharmacological profile.
The introduction of a halogen atom, such as chlorine, at the 5-position of the tryptamine (B22526) indole ring has a marked effect on its interaction with serotonin (B10506) receptors. Research has shown that 5-Chlorotryptamine exhibits a distinct receptor binding profile compared to its non-halogenated parent compound, tryptamine, and the endogenous neurotransmitter serotonin (5-hydroxytryptamine).
Studies have demonstrated that this compound has a notable affinity for the 5-HT3A receptor, with a reported Ki value of 2.7 µM. nih.gov However, despite this affinity, it acts as a very weak partial agonist at this receptor, with a maximal response (Rmax) of only 0.0037 compared to serotonin. nih.gov This indicates that while the chlorine substitution allows for binding to the receptor, it hinders the conformational changes necessary for robust receptor activation. In contrast, 5-fluorotryptamine (B1197405), another halogenated analog, displays a similar affinity (EC50 = 8.1 µM) but with significantly higher efficacy. nih.gov
At the 5-HT2A and 5-HT2B receptors, this compound has been shown to be a full agonist and a partial agonist, respectively. researchgate.net One study reported its potency (EC50) at the 5-HT2A receptor to be 29.47 nM and at the 5-HT2B receptor to be 11.40 nM. researchgate.net This highlights the differential effects of the 5-chloro substitution on various serotonin receptor subtypes.
| Compound | Receptor | Ki (µM) | EC50 (µM) | Efficacy (Rmax) |
| This compound | 5-HT3A | 2.7 | 8.1 | 0.0037 |
| 5-Fluorotryptamine | 5-HT3A | - | 16 | 0.64 |
| Tryptamine | 5-HT3A | 4.8 | 113 | 0.15 |
| This compound | 5-HT2A | - | 0.02947 | Full Agonist |
| This compound | 5-HT2B | - | 0.01140 | Partial Agonist |
The addition of alkyl or methoxy (B1213986) groups to the indole ring also significantly influences the biological activity of tryptamines. For instance, a 5-methoxy substitution, as seen in 5-Methoxytryptamine (B125070) (5-MeO-T), generally enhances affinity for several serotonin receptors compared to unsubstituted tryptamine. However, at the 5-HT3A receptor, 5-methoxytryptamine was found to be inactive at concentrations up to 10 mM. nih.gov
In contrast, a 5-methyl substituent (5-MeT) results in a very weak partial agonist activity at the 5-HT3A receptor with an Rmax of 0.0023 and an EC50 of 60 µM, indicating slightly higher potency than tryptamine itself. nih.gov These findings underscore the nuanced effects of different substituents at the same position on the indole ring.
| Compound | Receptor | EC50 (µM) | Efficacy (Rmax) |
| 5-Methoxytryptamine | 5-HT3A | >10,000 | Inactive |
| 5-Methyltryptamine (B158209) | 5-HT3A | 60 | 0.0023 |
| Tryptamine | 5-HT3A | 113 | 0.15 |
Ethylamine (B1201723) Side Chain Modifications
Alterations to the ethylamine side chain of the tryptamine scaffold provide another avenue for modulating pharmacological activity.
The addition of a methyl group at the alpha-position of the ethylamine side chain, as in α-methyltryptamine (αMT), can have complex effects on receptor interaction. While this modification can protect the compound from metabolism by monoamine oxidase, it can also alter receptor affinity and efficacy. For instance, 5-Chloro-α-methyltryptamine (5-Chloro-αMT) has been identified as a potent full agonist at the 5-HT2A receptor, with a reported EC50 value of 6.27 nM and a maximal efficacy of 105%. blossomanalysis.com This suggests that the combination of 5-chloro and alpha-methyl substitutions can lead to high potency and efficacy at this particular receptor subtype. Furthermore, 5-Chloro-αMT also acts as a serotonin-dopamine releasing agent, with EC50 values of 16 nM for serotonin release and 54 nM for dopamine (B1211576) release. blossomanalysis.com
| Compound | Activity | EC50 (nM) |
| 5-Chloro-α-methyltryptamine | 5-HT2A Receptor Agonism | 6.27 |
| 5-Chloro-α-methyltryptamine | Serotonin Release | 16 |
| 5-Chloro-α-methyltryptamine | Dopamine Release | 54 |
Alkylation of the terminal amine group is a common modification in tryptamine chemistry. The size and nature of these alkyl groups, as well as their symmetry, can significantly impact receptor binding and functional activity. For example, N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET) exhibit different receptor affinity profiles. DMT has a reported IC50 of 75 nM at the 5-HT2A receptor. drugbank.com
Studies on a series of 4-hydroxy and 4-acetoxy tryptamines with various symmetrical and asymmetrical N,N-dialkyl substituents have shown that bulkier N-alkyl groups can lead to lower potency at 5-HT2C receptors. nih.gov This suggests that the steric bulk at the terminal amine can influence selectivity between different 5-HT2 receptor subtypes. While specific data on the effects of symmetric versus asymmetric N-alkylation on this compound itself is limited, the general principles observed in related tryptamine series are likely to apply.
Comparative Analysis with Related Tryptamine Analogues and Endogenous Ligands
To fully understand the structure-activity relationship of this compound, it is essential to compare its pharmacological profile with that of related tryptamine analogues and the endogenous ligand, serotonin.
Serotonin (5-hydroxytryptamine) is the natural agonist for serotonin receptors. The substitution of the 5-hydroxyl group with a chlorine atom in 5-CT leads to significant changes in receptor interaction. For example, at the 5-HT3A receptor, serotonin is a potent agonist, whereas 5-CT is a very weak partial agonist. nih.gov
Compared to other 5-substituted tryptamines, the 5-chloro substitution in 5-CT imparts a unique profile. While 5-fluorotryptamine is a more efficacious partial agonist at the 5-HT3A receptor, and 5-methoxytryptamine is inactive, 5-CT occupies an intermediate position in terms of its interaction with this receptor. nih.gov
| Compound | Receptor | Ki (nM) | EC50 (nM) |
| This compound | 5-HT3A | 2700 | 8100 |
| Serotonin (5-HT) | 5-HT1A | 2 | - |
| Serotonin (5-HT) | 5-HT2A | - | - |
| N,N-Dimethyltryptamine (DMT) | 5-HT1A | 6.5 | - |
| N,N-Dimethyltryptamine (DMT) | 5-HT2A | 75 | - |
| This compound | 5-HT2A | - | 29.47 |
Advanced Research Methodologies and Techniques Applied to 5 Chlorotryptamine
In Vitro Assay Systems for Pharmacological Profiling
In vitro assay systems are indispensable for evaluating the pharmacological activity of compounds like 5-Chlorotryptamine, providing insights into receptor interactions, affinity, and functional responses without direct in vivo administration.
Cell-Based Receptor Functional Assays (e.g., AequoScreen Assay for Ca2+ Flux)
Cell-based functional assays are employed to assess how a compound modulates the activity of specific receptors. The AequoScreen assay is a prominent example, utilizing a luminescent calcium flux readout. This method involves cells engineered to express a target G protein-coupled receptor (GPCR) along with aequorin, a photoprotein that emits light in the presence of calcium ions ugent.berevvity.comrevvity.comnih.govdrugtargetreview.com. Upon activation of the GPCR by a ligand like this compound, intracellular calcium levels rise, triggering a measurable luminescent signal ugent.benih.govdrugtargetreview.com.
Studies have utilized the AequoScreen assay to determine the functional activity of this compound on various serotonin (B10506) (5-HT) receptors. For instance, this compound has been characterized as a partial agonist at the 5-HT2B receptor with an EC50 of 11.40 nM and as a full agonist at the 5-HT2A receptor with an EC50 of 29.47 nM ugent.be. These assays provide quantitative data on potency (EC50) and efficacy (Emax), which are critical for understanding a compound's pharmacological profile ugent.be.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are fundamental for quantifying the affinity of a compound to its target receptors. These assays typically involve incubating cell membranes or tissues expressing the receptor of interest with a known radiolabeled ligand (radioligand) and varying concentrations of the test compound, such as this compound. The ability of the test compound to displace the radioligand from the receptor provides a measure of its binding affinity, often expressed as an inhibition constant (Ki) revvity.comrevvity.comguidetopharmacology.org.
Research has employed radioligand binding assays to determine the affinity of this compound for serotonin receptors. For example, this compound exhibits a Ki value of 2.7 µM for the 5-HT3A receptor and a similar affinity for the 5-HT3AB receptor, as determined by the displacement of [3H]granisetron binding researchgate.netnih.gov. These studies also report corresponding EC50 values, such as 8.1 µM for the 5-HT3A receptor, further characterizing its interaction with the receptor researchgate.netnih.gov. Membrane preparations used in these assays undergo stringent quality control, including saturation radioligand binding assays to establish receptor concentration (Bmax) and affinity (Kd) revvity.comrevvity.com.
Synaptosomal Monoamine Release Assays
Synaptosomal monoamine release assays are used to investigate how compounds affect the release of neurotransmitters from presynaptic nerve terminals. These assays typically use isolated synaptosomes, which are pinched-off nerve endings, loaded with radiolabeled monoamines (e.g., serotonin, dopamine (B1211576), norepinephrine). The effect of a test compound on the release of these labeled monoamines into the extracellular medium is then measured wikipedia.orgpsu.eduresearchgate.netnih.gov.
Investigations into the monoamine-releasing properties of tryptamine (B22526) derivatives have included this compound. In such assays using rat brain synaptosomes, this compound has demonstrated activity as a dopamine (DA) releaser, with EC50 values for release being less than 500 nM. Conversely, it was found to be inactive as a norepinephrine (B1679862) (NE) releaser at concentrations up to 10 µM, indicating a selectivity for dopamine release researchgate.net. These findings highlight the compound's specific interactions with monoamine transporter systems.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are essential for confirming the identity, purity, and structural integrity of chemical compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C) fu-berlin.delibretexts.orglibretexts.org. Techniques such as ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC are routinely used to assign specific signals to protons and carbons, thereby confirming the compound's structure researchgate.netdntb.gov.ua.
For this compound and related compounds, NMR spectroscopy has been employed to perform complete ¹H and ¹³C NMR assignments researchgate.netdntb.gov.ua. The data obtained from these experiments are compared with known spectral data of similar compounds to confirm structural identity and purity researchgate.net. The analysis of chemical shifts, signal splitting patterns (multiplicity), and integration values in ¹H NMR spectra, along with coupling constants, provides a detailed fingerprint of the molecule's structure libretexts.org.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. It is widely used for the analysis of complex mixtures, identification of compounds, and quantification researchgate.netrsc.orgnih.govrsc.orgunimi.it.
LC-MS plays a crucial role in the characterization of this compound by enabling the determination of its yields and the analysis of reaction mixtures. For instance, LC-MS can be used to separate and quantify different chlorinated tryptamine isomers, such as 5-, 6-, and 7-chlorotryptamine, through chromatographic separation and mass-to-charge ratio differentiation rsc.orgrsc.org. This technique is also vital for monitoring the presence and concentration of chlorinated alkaloids in plant extracts and in biotransformation studies, providing essential data for structural confirmation and pathway analysis researchgate.netnih.gov. Detailed LC-MS/MS methods, including specific retention times and multiple reaction monitoring (MRM) transitions, are established for the precise profiling and quantification of tryptophan-related metabolites unimi.it.
Compound List
this compound
5-HT2A receptor
5-HT2B receptor
5-HT3A receptor
5-HT3AB receptor
Dopamine (DA) Transporter
Norepinephrine (NE) Transporter
Tryptamine
[3H]granisetron
5-Chloro-αET
5,6-dibromo-N,N-dimethyltryptamine
Computational and Modeling Approaches
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular dynamics (MD) simulations are a cornerstone in understanding the intricate, time-dependent interactions of molecules like this compound with biological targets. These computational techniques allow researchers to visualize and analyze the dynamic behavior of molecular systems at an atomic level, providing insights into binding affinities, conformational changes, and functional mechanisms that are often difficult to capture through static structural methods alone.
Studies have utilized MD simulations to investigate the interactions of this compound with various proteins. For instance, simulations of melittin (B549807) indicated that the interaction of this compound (5CT) with the tryptophan residue at position 19 (Trp19) significantly influenced the formation of melittin tetramers kobe-u.ac.jp. In other contexts, MD simulations have been employed in conjunction with crystallographic data analysis to study the binding of inhibitors, such as this compound, to enzymes like trypsin iucr.orgbiorxiv.org. These simulations aid in elucidating the dynamic structural mechanisms underlying protein function and can reveal how ligand binding alters protein conformation iucr.orgbiorxiv.org. Furthermore, research has noted that this compound, like other indole (B1671886) derivatives, can exhibit alternative conformations under specific experimental conditions, such as cryogenic temperatures. MD simulations can be crucial in interpreting these conformational dynamics, helping to distinguish between true molecular flexibility and potential experimental artifacts researchgate.net. The detailed analysis of these dynamic interactions is vital for comprehending how structural modifications, such as the chlorine atom at the 5-position of the indole ring, impact binding efficacy and functional outcomes, including receptor channel gating in systems like the 5-HT3A receptor acs.org.
Table 1: Molecular Dynamics Simulation Studies Involving this compound
| Study Reference | Target Protein/System | Simulation Focus | Key Finding/Interaction Analyzed |
| kobe-u.ac.jp | Melittin | Tetramer formation | Interaction with Trp19 affects melittin tetramer formation. |
| researchgate.net | Trypsin | Ligand conformation | Displayed alternative conformations at 100K, potentially due to cryo-artefacts. |
| iucr.orgbiorxiv.org | Trypsin | Ligand binding and structural mechanism | Complements crystallographic analysis to understand dynamic structural mechanisms. |
| acs.org | 5-HT3A Receptor | Ligand-receptor interaction | Highlights importance of size and electronegativity for channel opening. |
Behavioral and In Vivo Pharmacological Models (e.g., Rodent Behavioral Assays)
In vivo pharmacological assessments, particularly those employing rodent behavioral assays, are critical for bridging the gap between molecular targets and observable physiological effects. These models allow researchers to investigate the functional consequences of administering compounds like this compound within a complex biological system.
Behavioral studies in mice have employed models such as the novel object recognition (NOR) test to evaluate the activity of indolethylamine derivatives. Findings have indicated that compounds structurally related to this compound exhibit activity in this assay, suggesting potential roles in cognitive functions such as memory and recognition researchgate.net. Specifically, this compound (5-CT) itself has been documented to show activity in the NOR test in mice across various administered doses researchgate.net. These behavioral observations are often correlated with the compound's known in vitro receptor binding profiles, including its high affinity for several serotonin receptors, such as 5-HT7, 5-HT1A, 5-HT2A, and 5-HT6 researchgate.net. Such in vivo models are indispensable for understanding the behavioral manifestations of modulating specific neurochemical pathways, thereby providing a comprehensive view of a compound's pharmacological action.
Table 2: In Vivo Behavioral Assay Studies Involving this compound
| Study Reference | Animal Model | Behavioral Assay | Compound Tested | Key Finding/Observation |
| researchgate.net | Mice | Novel Object Recognition (NOR) | This compound (5-CT) | Demonstrated activity in the NOR test; activity correlates with multi-receptor profiles (5-HT7, 5-HT1A, 5-HT2A, 5-HT6). |
| researchgate.net | Mice | General mouse behavioral assays | Indolethylamines | Implied testing of primary amines; N,N-dimethylation enhances head twitch response. |
Synthetic Biology and Metabolic Engineering Techniques
Synthetic biology and metabolic engineering offer powerful tools for the de novo biosynthesis, modification, and production of natural products and their analogs, including halogenated compounds. These disciplines enable the reconstruction of complex biochemical pathways in heterologous hosts or the engineering of existing pathways to produce novel molecules.
Researchers have leveraged synthetic biology to introduce halogenation capabilities into organisms that naturally lack them, thereby expanding the repertoire of accessible chemical structures. For example, flavoenzymes such as PyrH and RebH, which are responsible for chlorinating the indole ring of tryptophan at the 5- and 7-positions respectively, have been successfully integrated into plant systems, such as Catharanthus roseus hairy root cultures nih.gov. In these engineered plant systems, this compound can function as a crucial intermediate. When processed by downstream enzymes, particularly a modified strictosidine (B192452) synthase (STRvm) engineered for altered substrate specificity, it can lead to the synthesis of chlorinated monoterpene indole alkaloids (MIAs), such as 10-chlorostrictosidine nih.gov.
Furthermore, these techniques are applied to microbial platforms like yeast and E. coli for the heterologous production of MIAs. Studies have investigated the substrate specificity of enzymes within reconstructed MIA pathways by testing this compound. While some enzymes have shown acceptance of other modified tryptamines, this compound was found not to be accepted by a specific enzyme (STR) in one experimental setup, highlighting the critical role of enzyme specificity in pathway engineering biorxiv.org. The ability to introduce halogenase machinery and engineer enzymes with altered substrate preferences allows for the production of a diverse array of unnatural halogenated alkaloids core.ac.uk. This approach, using synthetic biology to access novel chemical spaces, involves engineering pathways to improve the turnover of modified precursors, thereby enabling the synthesis of previously inaccessible compounds frontiersin.org.
Table 3: Synthetic Biology and Metabolic Engineering Applications with this compound
| Study Reference | Technique/System | Application/Goal | This compound Role | Key Finding/Outcome |
| nih.gov | Synthetic Biology (Plant Engineering) | Biosynthesis of chlorinated alkaloids | Substrate intermediate for downstream enzymes | Enabled production of chlorinated alkaloids like 10-chlorostrictosidine in engineered C. roseus. |
| biorxiv.org | Metabolic Engineering (Microbial) | MIA biosynthesis pathway reconstruction | Tested as substrate for recombinant enzymes | Demonstrated that this compound was not accepted by the STR enzyme, highlighting enzyme substrate specificity. |
| core.ac.uk | Synthetic Biology (Plant Engineering) | Production of unnatural halogenated alkaloids | Feedstock for modified strictosidine synthase (V214M mutant) | Turned over by the V214M mutant STR to yield halogenated alkaloids. |
| frontiersin.org | Synthetic Biology (Microbial/Plant) | Accessing novel chemical space | Substrate analog in C. roseus pathways | Engineering of plant biosynthetic pathways to improve turnover of halogenated substrate analogs. |
Compound List:
this compound (5-CT)
Tryptophan
Tryptamine
Secologanin
Strictosidine
Ajmalicine
Catharanthine
Tabersonine
Vinblastine
PyrH
RebH
STRvm (Mutant Strictosidine Synthase)
Melittin
Trp19 (Tryptophan residue 19)
Trypsin
5-hydroxytryptamine (Serotonin)
10-chlorostrictosidine
12-flourogeissoschizine
10-hydroxygeissoschizine
MK-801
4-methoxybenzamidine
5-HT3A Receptor
5-HT7 Receptor
5-HT1A Receptor
5-HT2A Receptor
5-HT6 Receptor
Future Directions and Translational Research Perspectives
Development of Selective Pharmacological Probes for Serotonin (B10506) Receptors
5-Chlorotryptamine has demonstrated interactions with various serotonin (5-HT) receptors, particularly the 5-HT3 receptor, where it acts as a weak partial agonist with similar affinity to 5-fluorotryptamine (B1197405) nih.gov. Further development of 5-CT derivatives could lead to highly selective probes for specific serotonin receptor subtypes. Such probes are crucial for dissecting the complex roles of different 5-HT receptors in physiological and pathological processes. Research into structure-activity relationships (SAR) indicates that substitutions at the 5-position of the tryptamine (B22526) indole (B1671886) ring, such as chlorine, significantly influence receptor interaction nih.govresearchgate.net. For instance, studies on 5-HT7 receptor ligands have shown that halogen substitution (chlorine, bromine, iodine) at the 5-position of indole derivatives can enhance binding affinities and selectivity researchgate.netuj.edu.pl. Developing fluorescent probes or radioligands based on the 5-CT scaffold could enable advanced imaging techniques for visualizing receptor distribution and function in live cells and in vivo nih.gov.
Table 1: Serotonin Receptor Affinity and Efficacy Data for Tryptamine Derivatives
| Compound | Receptor | EC50 (nM) | Rmax (Efficacy) | Ki (nM) | Reference |
| This compound | 5-HT3A | 8.1 | 0.0037 (very weak) | 2.7 | nih.gov |
| 5-Fluorotryptamine | 5-HT3A | 16 | 0.64 (partial) | 0.8 | nih.gov |
| 5-Fluorotryptamine | 5-HT3AB | 27 | 0.45 (partial) | 1.8 | nih.gov |
| Tryptamine | 5-HT3A | 113 | 0.15 (weak) | 4.8 | nih.gov |
Exploration of Therapeutic Potential in Neurological and Other Disorders
This compound and its derivatives are being explored for their potential in treating neurological and psychiatric disorders, largely due to their interaction with the serotonergic system chemimpex.comchemimpex.com. The 5-HT2A receptor, a key mediator of hallucinogenic effects, is implicated in conditions such as drug addiction, schizophrenia, depression, and neuropathic pain biomolther.org. 5-Chloro-α-methyltryptamine, a related compound, has been investigated in animal models for its potential to treat cocaine dependence, acting as a serotonin–dopamine (B1211576) releasing agent (SDRA) wikipedia.org. While direct therapeutic applications of 5-CT itself are still under investigation, its structural motif is valuable for designing new agents. Research into the gut-brain axis also suggests potential indirect roles, as gut microbiota can influence neurological conditions, and compounds like 5-CT are metabolites that could be influenced by or influence this axis mdpi.comnih.gov. The investigation of tryptamine derivatives for their impact on mood regulation and neurological conditions continues to be a significant area of research chemimpex.comchemimpex.com.
Advancements in Sustainable Synthetic Route Optimization for Chemical Libraries
The synthesis of this compound and its analogs is an active area of research, with a focus on developing efficient, sustainable, and scalable routes. Traditional methods for synthesizing substituted indoles can be complex, but advancements are being made. For instance, the use of bromine as a protecting group allows for orthogonal synthesis of various chloro-substituted tryptamine derivatives, which can then be further functionalized using palladium-catalyzed cross-coupling reactions lookchem.com. Biocatalytic approaches, such as directed evolution of halogenases, are also being explored to achieve regioselective chlorination of tryptamine precursors, potentially leading to more environmentally friendly synthetic pathways rsc.orgnih.gov. Optimizing these synthetic routes is critical for generating diverse chemical libraries, which are essential for drug discovery and lead optimization efforts chemrxiv.orgnih.govenamine.net. The development of one-pot synthesis methods and late-stage functionalization strategies can significantly increase efficiency and reduce waste lookchem.comresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
